molecular formula C14H16ClN5S2 B4587978 C14H16ClN5S2

C14H16ClN5S2

Cat. No.: B4587978
M. Wt: 353.9 g/mol
InChI Key: LEXBAZDXFUSINE-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H16ClN5S2 is a chemical entity that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H16ClN5S2 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

C14H16ClN5S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

C14H16ClN5S2: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: In industrial applications, is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of C14H16ClN5S2 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. These interactions can lead to changes in cellular function, which may have therapeutic or toxic effects depending on the context.

Comparison with Similar Compounds

C14H16ClN5S2: can be compared with other compounds that have similar structures or chemical properties. Some similar compounds include:

    C14H16ClN5S: This compound has a similar structure but lacks one sulfur atom, which can significantly alter its chemical properties and biological activity.

    C14H16ClN5O2: The presence of oxygen atoms in place of sulfur atoms can change the compound’s reactivity and its interactions with biological targets.

The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical properties, which make it a valuable subject for research and development in various scientific fields.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S2.ClH/c1-2-4-13(5-3-1)19-14(16-17-18-19)21-9-7-15-10-12-6-8-20-11-12;/h1-6,8,11,15H,7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXBAZDXFUSINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.